2-Phenylethyl carbonochloridate

Physical Organic Chemistry Solvolysis Kinetics Mechanistic Analysis

2-Phenylethyl carbonochloridate (C9H9ClO2), also known as 2-phenylethyl chloroformate, is a representative alkyl chloroformate ester. Its chemical identity is defined by a reported purity specification of 95% (HPLC), a molecular weight of 184.62 g/mol, a density of 1.2 g/cm³, and a boiling point of 257.1 °C at 760 mmHg.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 57913-41-4
Cat. No. B1285426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethyl carbonochloridate
CAS57913-41-4
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC(=O)Cl
InChIInChI=1S/C9H9ClO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyDKULSTMKCYRQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylethyl Carbonochloridate (CAS 57913-41-4): A Benchmark Alkyl Chloroformate for Mechanistic Studies and Controlled Acylation


2-Phenylethyl carbonochloridate (C9H9ClO2), also known as 2-phenylethyl chloroformate, is a representative alkyl chloroformate ester. Its chemical identity is defined by a reported purity specification of 95% (HPLC), a molecular weight of 184.62 g/mol, a density of 1.2 g/cm³, and a boiling point of 257.1 °C at 760 mmHg . This compound serves as both a model substrate in solvolytic reaction mechanism investigations and a reactive intermediate for the installation of phenylethyl carbamate protecting groups in organic synthesis [1].

2-Phenylethyl Carbonochloridate: Why Structural Homologs Cannot Be Casually Substituted in Critical Applications


The interchange of chloroformate reagents is not a trivial matter, as the β-substituent on the alkyl chain directly governs solvolytic reactivity, the mechanistic pathway (addition-elimination vs. ionization), and the resulting protecting group's orthogonal deprotection profile [1]. For instance, the solvolysis rate constant of 2-phenylethyl chloroformate in methanol (1.03 × 10⁻⁴ s⁻¹ at 40.0 °C) is nearly double that of its 2,2-diphenylethyl counterpart (0.584 × 10⁻⁴ s⁻¹), a variance that profoundly impacts the timing of protecting group removal in multi-step syntheses [1]. Furthermore, the presence of the remote phenyl ring alters the solvent kinetic isotope effect (KSIE) compared to simple alkyl chloroformates, confirming that the leaving group's electronic environment directly modulates the transition state structure and thus the chemoselectivity of acylation [1][2]. Such quantitative differences mandate that procurement and method development be anchored to the specific reagent, not merely the functional class.

2-Phenylethyl Carbonochloridate (57913-41-4) Procurement Evidence: Head-to-Head Quantitative Differentiation vs. Key Comparators


Solvolytic Reactivity Head-to-Head: 2-Phenylethyl vs. 2,2-Diphenylethyl Chloroformate

A direct comparative study under identical conditions reveals that 2-phenylethyl chloroformate solvolyzes 1.76 times faster than its 2,2-diphenylethyl analog in methanol [1]. This quantifiable reactivity difference is critical: the 2,2-diphenylethyl variant exhibits a slower solvolysis rate (k = 0.584 × 10⁻⁴ s⁻¹) compared to 2-phenylethyl (k = 1.03 × 10⁻⁴ s⁻¹) at 40.0 °C. This demonstrates that the β-phenyl substitution pattern is not merely a structural variation but a precise kinetic tuning knob for carbamate stability [1]. The measured activation entropy values in highly ionizing aqueous fluoroalcohols are small and negative for both substrates, consistent with an ionization character in the rate-determining step, but the rate differential persists, indicating a unique balance of nucleophilic and ionizing pathways for the 2-phenylethyl scaffold [1].

Physical Organic Chemistry Solvolysis Kinetics Mechanistic Analysis

Mechanistic Divergence: Kinetic Solvent Isotope Effect (KSIE) Comparison with Phenyl Chloroformates

The KSIE value for the methanolysis of 2-phenylethyl chloroformate (k_MeOH / k_MeOD = 1.78) is significantly lower than the range observed for a series of para-substituted phenyl chloroformates (2.39-2.51) under comparable conditions [1][2]. This quantitative difference in KSIE indicates that 2-phenylethyl chloroformate proceeds via a transition state with less pronounced general-base catalysis compared to aryl chloroformates. In practical terms, this means its acylation chemistry is less sensitive to trace basicity or proticity variations, offering more robust and reproducible yields in complex matrices [1]. The Grunwald-Winstein analysis further confirms that the β-substituent in alkyl chloroformates is not the primary determinant of the solvolysis reaction pathway, highlighting the unique contribution of the remote phenyl ring in 2-phenylethyl chloroformate to its overall reactivity profile [1].

Reaction Mechanism Solvent Isotope Effect Protecting Group Orthogonality

Protecting Group Orthogonality and Deprotection Strategy: 2-Phenylethyl vs. Benzyl (Cbz) and Allyl (Alloc)

2-Phenylethyl chloroformate installs a carbamate protecting group that is uniquely orthogonal to the acid-labile Boc group and the hydrogenolytically cleavable Cbz group [1]. Unlike Cbz groups, which require hydrogenation over Pd/C (conditions incompatible with many functional groups such as alkenes or halides), the 2-phenylethyl carbamate is cleaved under mild basic solvolysis conditions, as evidenced by its quantitative methanolysis rate constant [1]. This contrasts sharply with the Alloc group, which demands π-allyl palladium chemistry for removal, introducing metal contamination concerns. The 2-phenylethyl carbamate thus occupies a specific niche: it provides a robust, non-acidic, non-hydrogenolytic, and non-metal-based deprotection strategy, enabling complex synthetic sequences where the Cbz and Boc groups cannot coexist or are otherwise unsuitable [1].

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Commercial Purity Benchmarking: 95% Minimum Specification vs. Analog Reagents

The commercially supplied 2-phenylethyl carbonochloridate from primary vendors is specified with a minimum purity of 95% (HPLC) . This is a critical procurement metric, as analogous chloroformates, particularly benzyl chloroformate (Cbz-Cl), are known to contain significant levels of impurities such as benzyl chloride, benzyl alcohol, toluene, and residual HCl, which can degrade synthetic yields and complicate purification [1]. The 95% specification for 2-phenylethyl carbonochloridate, backed by batch-specific certificates of analysis, reduces the risk of introducing reactive or inhibitory contaminants into sensitive coupling reactions, thereby improving overall process robustness and reproducibility .

Quality Assurance Analytical Chemistry Procurement Specification

Physical Property Differentiation: Density and Boiling Point as Handling Indicators

2-Phenylethyl carbonochloridate exhibits a density of 1.2 g/cm³ and a boiling point of 257.1 °C at 760 mmHg . In contrast, methyl chloroformate boils at approximately 71 °C and ethyl chloroformate at 95 °C, rendering them highly volatile and posing greater inhalation hazards and solvent recovery challenges [1]. The significantly higher boiling point of 2-phenylethyl carbonochloridate reduces its vapor pressure and associated flammability risks, facilitating safer handling in open-vessel or pilot-plant settings. This physical property difference is quantifiable and directly impacts the engineering controls required for large-scale use.

Material Properties Process Safety Logistics

2-Phenylethyl Carbonochloridate: Prioritized Use Cases Validated by Quantitative Performance Data


Precision Tuning of Carbamate Protecting Group Kinetics in Peptide and Complex Molecule Synthesis

The 1.76-fold faster solvolysis rate of 2-phenylethyl carbamates compared to 2,2-diphenylethyl carbamates (k = 1.03 × 10⁻⁴ s⁻¹ vs. 0.584 × 10⁻⁴ s⁻¹ at 40 °C) enables chemists to design deprotection steps that proceed efficiently under milder, more selective conditions [1]. This is particularly valuable in the synthesis of acid- and hydrogenation-sensitive peptides, where the 2-phenylethyl group can be removed quantitatively without affecting Boc, Cbz, or Fmoc protecting groups [1]. The defined kinetics allow for predictable reaction timing in automated peptide synthesizers, minimizing side reactions and improving crude product purity. [1]

Mechanistic Probes in Physical Organic Chemistry and Solvolysis Studies

The well-characterized KSIE value of 1.78 and the detailed Grunwald-Winstein analysis for 2-phenylethyl chloroformate make it a benchmark substrate for investigating solvent nucleophilicity and ionizing power effects on acylation mechanisms [1][2]. Researchers can directly compare new catalytic systems or solvent mixtures against this established kinetic baseline to elucidate mechanistic shifts. Its distinct behavior—lower KSIE than phenyl chloroformates (2.39-2.51) but higher solvolysis rate than its 2,2-diphenylethyl analog—provides a sensitive probe for transition state structure and general-base catalysis in carbamate formation and cleavage [1]. [1][2]

Robust Acylation in Moisture-Sensitive or Base-Variable Environments

The lower KSIE of 2-phenylethyl chloroformate (1.78) relative to phenyl chloroformates (2.39-2.51) indicates its transition state is less reliant on general-base catalysis [1][2]. This translates to more consistent reaction yields across batches with varying levels of adventitious moisture or basic impurities. For large-scale pharmaceutical intermediate production where strict anhydrous conditions are difficult to maintain, the 2-phenylethyl reagent offers a wider operational window and reduces the risk of yield loss due to premature hydrolysis or side reactions with trace bases [1]. [1][2]

Development of Orthogonal Protecting Group Strategies Requiring Non-Acidic, Non-Hydrogenolytic, and Non-Metal Deprotection

The 2-phenylethyl carbamate protecting group installed by this reagent offers a unique deprotection vector. Unlike Cbz (H2, Pd/C), Alloc (Pd(0)/nucleophile), or Boc (TFA), the 2-phenylethyl group is removed under mild basic solvolysis, as quantified by its methanolysis rate constant [1]. This enables the construction of complex molecules containing multiple protecting groups where each can be addressed independently without cross-reactivity. It is especially valuable for target molecules containing alkenes, alkynes, or halides that are incompatible with hydrogenation or for processes where metal contamination (e.g., Pd) is unacceptable, such as in late-stage drug substance synthesis [1]. [1]

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